![molecular formula C18H25N2O2P B14651613 Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate CAS No. 53790-10-6](/img/structure/B14651613.png)
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl P-aziridin-1-yl-N-tricyclo[3311~3,7~]decan-1-ylphosphonamidate is a complex organic compound characterized by its unique tricyclic structure and aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate typically involves the following steps:
Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core is synthesized through a series of cyclization reactions, often starting from simpler bicyclic precursors.
Introduction of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where an appropriate aziridine precursor reacts with the tricyclic core.
Phosphonamidate Formation: The final step involves the formation of the phosphonamidate group through a reaction with a phosphonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate has several scientific research applications:
Polymer Chemistry: Used as a building block for synthesizing polyamines through ring-opening polymerization.
Medicinal Chemistry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate involves its interaction with molecular targets through its reactive aziridine ring. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in polymerization and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane, 1-phenyl-: Shares the tricyclic core but lacks the aziridine and phosphonamidate functionalities.
Aziridine, 1-phenyl-: Contains the aziridine ring but lacks the tricyclic core and phosphonamidate group.
Uniqueness
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate is unique due to its combination of a tricyclic core, aziridine ring, and phosphonamidate group. This combination imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
53790-10-6 |
|---|---|
Fórmula molecular |
C18H25N2O2P |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[aziridin-1-yl(phenoxy)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C18H25N2O2P/c21-23(20-6-7-20,22-17-4-2-1-3-5-17)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16H,6-13H2,(H,19,21) |
Clave InChI |
NJBYCYFQWFNVMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


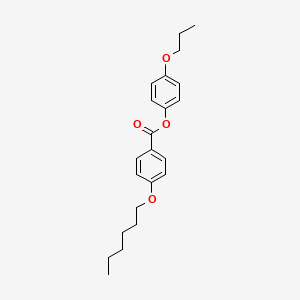

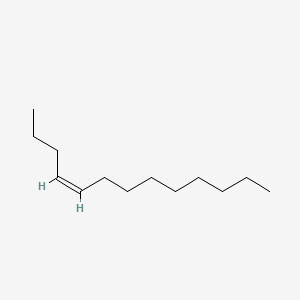

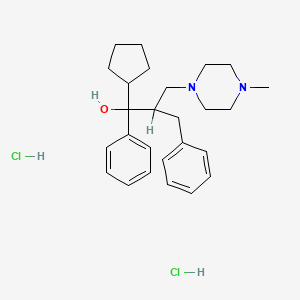
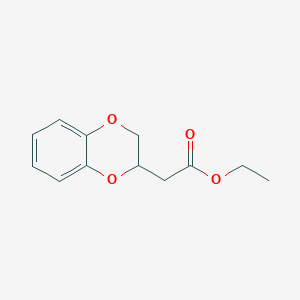
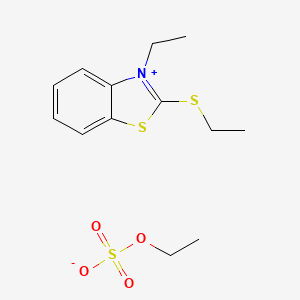
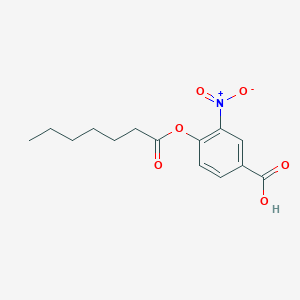
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)

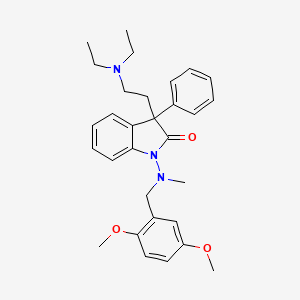
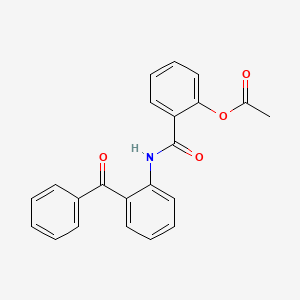
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
